molecular formula C10H7NO3 B12865000 2-Acetylbenzo[d]oxazole-6-carbaldehyde

2-Acetylbenzo[d]oxazole-6-carbaldehyde

Cat. No.: B12865000
M. Wt: 189.17 g/mol
InChI Key: FIZMZIUQIDWTOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole, followed by formylation at the 6-position using Vilsmeier-Haack reagent (DMF and POCl₃) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-6-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The formyl and acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the benzoxazole ring can interact with DNA and RNA, affecting gene expression and cellular functions .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C10H7NO3/c1-6(13)10-11-8-3-2-7(5-12)4-9(8)14-10/h2-5H,1H3

InChI Key

FIZMZIUQIDWTOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)C=O

Origin of Product

United States

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